![molecular formula C18H23NO2 B1623292 (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline CAS No. 3990-01-0](/img/structure/B1623292.png)
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is a potent semi-synthetic opioid, known chemically as 3-Methoxy-17-methyl-4,5α-epoxymorphinan. It is the penultimate intermediate in the manufacture of desomorphine from codeine. This compound is a potent analgesic, being as effective as morphine. It is partially metabolized into desomorphine, among other metabolites, after parenteral and oral administration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is synthesized from codeine through a series of chemical reactions. The process involves the hydrogenation of codeine to dihydrocodeine, followed by the removal of the hydroxyl group to form desocodeine. The reaction conditions typically involve the use of catalysts such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of desocodeine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desomorphine.
Reduction: The compound can be reduced to form dihydrodesocodeine.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acids are used under controlled conditions.
Major Products:
Oxidation: Desomorphine
Reduction: Dihydrodesocodeine
Substitution: Various substituted desocodeine derivatives.
Applications De Recherche Scientifique
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other opioids and analgesics.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic properties and potential use in treating severe pain.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound is partially metabolized into desomorphine, which also contributes to its analgesic effects .
Comparaison Avec Des Composés Similaires
Codeine: A naturally occurring opioid used for pain relief and cough suppression.
Morphine: A potent opioid analgesic derived from opium.
Desomorphine: A synthetic opioid derived from desocodeine, known for its rapid onset and short duration of action.
Comparison: (4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is unique in its intermediate role in the synthesis of desomorphine from codeine. Unlike codeine, which is naturally occurring, desocodeine is semi-synthetic. Compared to morphine, desocodeine has similar analgesic potency but differs in its metabolic pathway and intermediate role. Desomorphine, derived from desocodeine, is more potent than morphine but has a higher potential for abuse .
Propriétés
Numéro CAS |
3990-01-0 |
|---|---|
Formule moléculaire |
C18H23NO2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C18H23NO2/c1-19-9-8-18-12-4-3-5-15(18)21-17-14(20-2)7-6-11(16(17)18)10-13(12)19/h6-7,12-13,15H,3-5,8-10H2,1-2H3/t12-,13+,15-,18+/m0/s1 |
Clé InChI |
ZJWPQUSUXBOTPF-SCGCMHLBSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3CCC4 |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3CCC4 |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


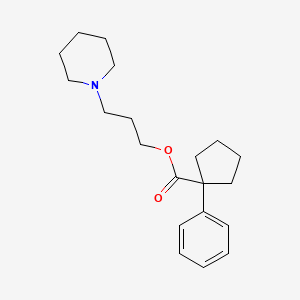


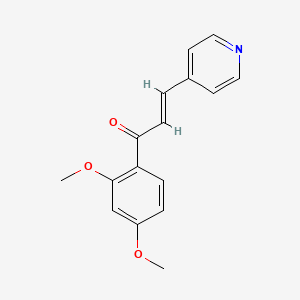
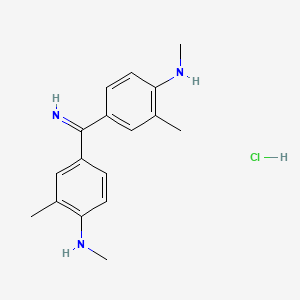
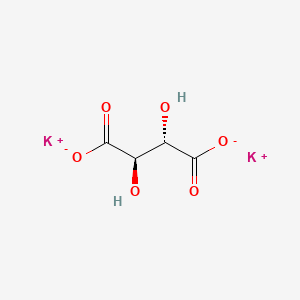


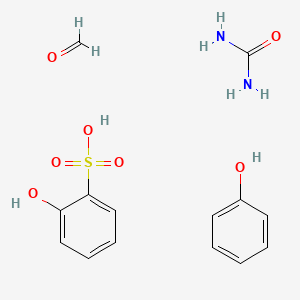
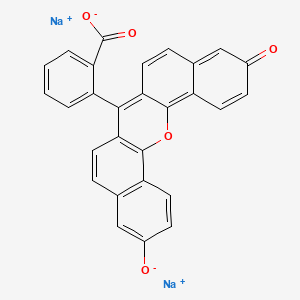

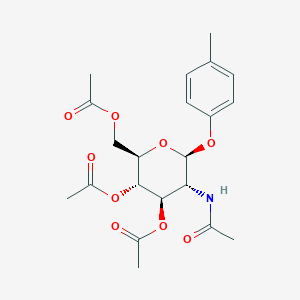
![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid](/img/structure/B1623231.png)

